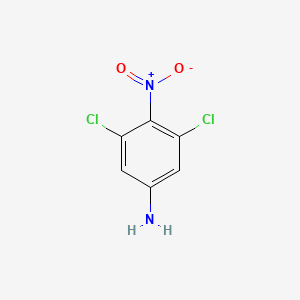

3,5-Dichloro-4-nitroaniline

Beschreibung

Contextualization within Halogenated Nitroaromatic Chemical Architectures

Halogenated nitroaromatic compounds (HNCs) are a class of molecules defined by the presence of one or more halogen atoms and at least one nitro group attached to an aromatic ring system. mdpi.com These compounds are significant in industrial chemistry, serving as crucial intermediates for synthesizing a wide array of products, including dyes, polymers, and pesticides. mdpi.comnih.govnih.gov The functional diversity and chemical reactivity of HNCs stem from the electronic properties of their substituents. nih.gov

The nitro group (-NO₂) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. nih.govscielo.br Conversely, the halogen substituents (in this case, chlorine) are also deactivating yet can act as leaving groups in nucleophilic substitution reactions. In 3,5-Dichloro-4-nitroaniline, the specific arrangement of these groups on the aniline (B41778) scaffold—with the nitro group positioned between two chlorine atoms and para to the amino group—creates a molecule with distinct reactivity. This substitution pattern influences the molecule's electronic distribution, chemical properties, and potential for further functionalization. nih.gov

The study of such compounds is critical for understanding structure-reactivity relationships and for designing new synthetic pathways. mdpi.com The presence of multiple reactive sites allows for selective chemical modifications, making compounds like this compound valuable building blocks in organic synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 59992-52-8 nih.gov |

| Molecular Formula | C₆H₄Cl₂N₂O₂ nih.govechemi.com |

| Molecular Weight | 207.01 g/mol nih.govechemi.com |

| IUPAC Name | This compound nih.gov |

| Synonyms | 3,5-Dichlor-4-nitroanilin nih.gov |

| Computed XLogP3 | 2.3 echemi.com |

| Hydrogen Bond Donor Count | 1 echemi.com |

| Hydrogen Bond Acceptor Count | 3 echemi.com |

Historical Trajectories and Evolution of Research Endeavors

The scientific exploration of nitroaromatic compounds dates back to the 18th century, with the synthesis of compounds like picric acid, initially used as a yellow dye. nih.gov The development of nitration techniques, such as using mixed sulfuric and nitric acids, enabled the synthesis of a vast range of nitroaromatics, including the explosive 2,4,6-trinitrotoluene (B92697) (TNT). nih.gov These early efforts laid the groundwork for the broader field of aromatic chemistry.

Research into halogenated anilines and nitroanilines followed, driven by the need for precursors in the burgeoning dye industry. wikipedia.org The synthesis of various isomers of dichloroanilines and trichloroanilines was explored by numerous chemists, although detailed methods were not always systematically recorded in early literature. iisc.ac.in The industrial production of simple nitroanilines, such as 4-nitroaniline (B120555), was typically achieved through the amination of the corresponding nitrochlorobenzene. wikipedia.org

The synthesis of more complex, polysubstituted molecules like this compound is a more recent development, stemming from the need for specialized chemical intermediates. Synthetic routes often involve multi-step processes. One established method for producing related compounds, such as 3,5-dichloronitrobenzene, involves the diazotization of a substituted aniline like 2,6-dichloro-4-nitroaniline (B1670479), followed by a reduction or substitution step. prepchem.comquickcompany.ingoogle.com An alternative synthesis route for this compound starts from 2,4,6-trichloronitrobenzene, which reacts with sodium azide (B81097) in dimethyl sulfoxide. chemicalbook.com The evolution of these synthetic strategies reflects a growing sophistication in controlling regioselectivity and functional group tolerance in organic synthesis.

Contemporary Research Landscape and Future Directions in Chemical Synthesis and Transformation

In the contemporary research landscape, this compound is primarily valued as a synthetic intermediate. Its unique substitution pattern makes it a useful precursor for constructing more complex molecular frameworks. Research has indicated its potential use as a modulator of nuclear hormone receptor function, highlighting its relevance in medicinal chemistry and drug discovery programs. chemicalbook.comchemicalbook.com

Current research in the broader field of halogenated nitroaromatics is focused on several key areas. One major thrust is the development of more sustainable and efficient synthetic methods. This includes exploring novel catalytic systems for selective hydrogenation of the nitro group, which is a critical transformation for producing the corresponding anilines. acs.org Ring-transformation reactions using highly electron-deficient substrates are also being investigated as a practical approach to synthesize functionalized nitroanilines under mild conditions. mdpi.com

Future directions will likely continue to emphasize green chemistry principles, aiming to reduce waste and improve the cost-effectiveness of synthetic processes. quickcompany.ingoogle.com There is also significant interest in exploring the applications of these compounds in materials science and as functional molecules in biological systems. nih.govsolubilityofthings.com As our understanding of the chemical reactivity and biological interactions of halogenated nitroaromatics deepens, innovative applications for specifically substituted compounds like this compound are expected to emerge, particularly in the creation of novel pharmaceuticals and advanced materials. mdpi.comnih.govsolubilityofthings.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-dichloro-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O2/c7-4-1-3(9)2-5(8)6(4)10(11)12/h1-2H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDUHJWERVIMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396359 | |

| Record name | 3,5-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59992-52-8 | |

| Record name | 3,5-dichloro-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for 3,5 Dichloro 4 Nitroaniline

Classical and Established Synthetic Pathways

Traditional methods for synthesizing 3,5-dichloro-4-nitroaniline have largely relied on multi-step processes involving electrophilic nitration, halogenation, and amination reactions. These pathways, while established, often present challenges in terms of selectivity, yield, and environmental impact.

Electrophilic Nitration Strategies of Halogenated Anilines

The introduction of a nitro group onto a halogenated aniline (B41778) precursor is a key step in the synthesis of this compound. This is typically achieved through electrophilic aromatic substitution, where a nitrating agent is employed to introduce the nitro (NO₂) group at a specific position on the aromatic ring. nih.gov

The nitration of dihalogenated anilines, such as 3,5-dichloroaniline (B42879), is a direct approach. The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid. unacademy.com The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aniline ring. However, the strong activating and ortho-, para-directing nature of the amino group can lead to a mixture of products and potential oxidation, making regioselectivity a significant challenge. youtube.com To circumvent this, the amino group is often protected by acetylation to form an anilide, which is less activating and directs the incoming nitro group primarily to the para position. Subsequent hydrolysis of the anilide reveals the desired nitroaniline. youtube.com

Research into the nitration of s-trihalogenated anilines has shown that the reaction can proceed with the replacement of a p-halogen atom by a nitro group. For instance, the nitration of s-tribromoaniline in acetic acid can yield 2,6-dibromo-4-nitroaniline (B165464). rsc.org This suggests that direct nitration of a dihalogenated aniline could potentially lead to the desired product, although controlling the reaction conditions to favor the substitution of a hydrogen atom over a halogen atom is crucial.

Halogenation Techniques in Nitroaniline Synthesis

An alternative classical route involves the halogenation of a nitroaniline precursor. For instance, the chlorination of 4-nitroaniline (B120555) can be employed to introduce the two chlorine atoms. Traditional methods often involve bubbling chlorine gas through a solution of 4-nitroaniline in hydrochloric acid. rsc.org This gas-liquid reaction can be inefficient and difficult to control, leading to inconsistent product quality. rsc.org

To improve upon this, methods utilizing chlorine bleaching liquor in an aqueous acidic medium have been developed. One such process involves chlorinating one mole of 4-nitroaniline in the presence of 3-6 moles of hydrochloric or nitric acid and a dispersing agent. prepchem.comgoogle.com The reaction temperature is carefully controlled, starting at 5-10°C and gradually increasing to 15-20°C, and finally to 70°C to drive the reaction to completion and yield 2,6-dichloro-4-nitroaniline (B1670479). prepchem.comgoogle.com

Recent studies have explored the use of copper halides in ionic liquids for the regioselective halogenation of unprotected anilines. This approach offers a milder and safer alternative to traditional methods, avoiding the need for supplementary oxygen or HCl gas. beilstein-journals.org For example, copper(II) chloride (CuCl₂) in an ionic liquid can effectively chlorinate anilines at the para-position with high yield and selectivity. beilstein-journals.org

| Precursor | Reagents | Conditions | Product | Yield |

| 4-Nitroaniline | Chlorine gas, Hydrochloric acid | 55°C, 8 hours (batch reaction) | 2,6-Dichloro-4-nitroaniline | Variable |

| 4-Nitroaniline | Chlorine bleaching liquor, Hydrochloric or Nitric acid, Dispersing agent | 5-10°C, then 15-20°C, then 70°C | 2,6-Dichloro-4-nitroaniline | >80% |

| Aniline derivatives | Copper(II) chloride, Ionic liquid | Mild conditions | para-Chloroaniline derivatives | High |

Amination Reactions in Precursor Synthesis

The synthesis of precursors, particularly 3,5-dichloroaniline, often involves amination reactions. One method for preparing 3,5-dichloroaniline starts from 2,4-dichloroaniline. This process involves bromination, followed by a Sandmeyer-type reaction to replace the amino group with a bromine atom, and finally, amination of the resulting 3,5-dichlorobromobenzene using ammonia (B1221849) water and a catalyst at elevated temperatures and pressures. google.com

Another established route to 3,5-dichloroaniline is the hydrogenation of 3,5-dichloronitrobenzene. wikipedia.org This reduction of the nitro group to an amino group is a common and effective transformation.

Advanced and Sustainable Synthetic Approaches

In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and advanced catalytic methodologies in the production of this compound and related compounds.

Application of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of nitroaniline synthesis, this translates to using safer reagents, more benign solvents, and developing more atom-economical reactions.

One area of focus is the replacement of traditional hazardous reagents. For example, a method for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline utilizes a bromide-bromate salt mixture in an aqueous acidic medium as a safer alternative to molecular bromine. researchgate.net Similarly, the use of sodium tetrahydroborate in an ethanol-water mixture has been reported for the reduction of nitroaromatics, offering a greener alternative to traditional reducing agents. chemicalbook.com

The development of solvent-free or aqueous-based reaction systems is another key aspect of green synthesis. The use of ionic liquids, as mentioned earlier, not only improves selectivity but can also offer a more environmentally friendly solvent choice compared to volatile organic compounds. beilstein-journals.org

Catalytic Methodologies for Enhanced Selectivity and Yield

The use of catalysts is paramount in modern organic synthesis for improving reaction rates, selectivity, and yields, often under milder conditions. In the synthesis of halogenated anilines, catalytic hydrogenation of halogenated nitroaromatics is a key technology. However, a significant challenge is preventing hydrodehalogenation, a side reaction that reduces product yield and quality. google.com To address this, research has focused on developing modified catalysts and using dehalogenation inhibitors. google.com

For the selective hydrogenation of halogenated nitroaromatics, various catalysts based on precious metals like palladium (Pd) and platinum (Pt), as well as transition metals like nickel (Ni) and cobalt (Co), have been investigated. researchgate.net For instance, Pd/C has been used for the selective reduction of bromo, chloro, and iodo nitroarenes using hydrazine (B178648) hydrate (B1144303) as the hydrogen source. organic-chemistry.org

Recent advancements include the use of cobalt-based catalysts for the redox-economical coupling of o-nitroanilines and alcohols to produce benzimidazoles, demonstrating the potential of earth-abundant metals in sustainable synthesis. nih.govacs.orgacs.org Iron-sulfur systems have also been explored for the redox condensation of o-nitroanilines with alcohols, using sodium sulfide (B99878) as a multi-electron reducing agent. organic-chemistry.orgthieme-connect.com These catalytic systems offer improved atom economy and minimize byproducts. organic-chemistry.orgthieme-connect.com

Microflow systems represent another advanced approach, offering intensified processes with excellent mass and heat transfer. The chlorination of 4-nitroaniline in a liquid-liquid microflow system using chlorine dissolved in 1,2-dichloroethane (B1671644) has demonstrated high conversion (98.3%) and selectivity (90.6%) to 2,6-dichloro-4-nitroaniline within a very short residence time of 1.6 seconds. rsc.orgrsc.org This method provides enhanced safety and controllability compared to traditional gas-liquid chlorination. rsc.org

| Catalyst System | Reaction Type | Key Advantages |

| Modified Pt/Al₂O₃ | Catalytic hydrogenation of halogenated nitrobenzene | Suppresses dehalogenation side reactions |

| Pd/C with hydrazine hydrate | Selective reduction of halogenated nitroarenes | Good yields of halogenated anilines |

| Cobalt-based catalysts | Redox-economical coupling of o-nitroanilines and alcohols | Uses cheap, earth-abundant metal; no external redox reagent |

| Iron-sulfur system with sodium sulfide | Redox condensation of o-nitroanilines and alcohols | Sustainable, improved atom economy, minimizes byproducts |

| Liquid-liquid microflow system | Chlorination of 4-nitroaniline | High efficiency, enhanced safety and controllability |

Precursor Chemical Transformations and Intermediate Reaction Pathways

The synthesis of this compound is a targeted process involving specific chemical transformations of precursor molecules through defined intermediate pathways. The primary and most chemically sound route commences with the precursor 3,5-dichloroaniline. This pathway leverages a multi-step sequence involving protection of the amine, regioselective nitration, and subsequent deprotection to yield the desired product. This approach is favored as it controls the reaction's selectivity and minimizes the formation of undesirable isomers and oxidation byproducts.

A crucial precursor in this synthesis is 3,5-dichloroaniline, a crystalline solid at room temperature. innospk.com It serves as the foundational molecular scaffold onto which the nitro group is strategically added. innospk.comwikipedia.org The synthesis from this precursor can be dissected into a sequence of key intermediate reactions.

Pathway Overview: Acylation-Nitration-Hydrolysis

The most established synthetic pathway involves a three-step process starting from 3,5-dichloroaniline:

Protection of the Amino Group: The amino group of 3,5-dichloroaniline is highly reactive and susceptible to oxidation by nitrating agents. To prevent this and to ensure precise placement of the nitro group, the amine is first protected, typically through acylation. This involves reacting 3,5-dichloroaniline with acetic anhydride (B1165640) to form the intermediate, N-(3,5-dichlorophenyl)acetamide, also known as 3,5-dichloroacetanilide (3,5-DCAA). mdpi.com This transformation moderates the activating effect of the amino group.

Electrophilic Nitration: The N-(3,5-dichlorophenyl)acetamide intermediate undergoes electrophilic aromatic substitution. The acetamido group is an ortho-, para-directing group. Given that the meta positions (3 and 5) are blocked by chlorine atoms, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho (2 and 6) and para (4) to the acetamido group. Due to steric hindrance from the adjacent chlorine atoms, substitution at the para position is strongly favored, leading to the formation of N-(3,5-dichloro-4-nitrophenyl)acetamide.

Hydrolysis (Deprotection): The final step involves the removal of the acetyl protecting group. The N-(3,5-dichloro-4-nitrophenyl)acetamide intermediate is hydrolyzed, typically under acidic or basic conditions, to yield the final product, this compound.

Detailed Research Findings

The regioselectivity of the nitration step is dictated by the electronic and steric effects of the substituents on the benzene (B151609) ring. The acetamido group at position 1 and the two chlorine atoms at positions 3 and 5 all direct the incoming electrophile to the available 2, 4, and 6 positions. The para-position (4) is electronically activated and sterically the most accessible, which results in a high yield of the desired 4-nitro isomer.

Alternative, less common pathways could originate from different precursors. For instance, the amination of a 1,2,4-trichloro-5-nitrobenzene could theoretically produce the target compound, but this often leads to isomer mixtures that are difficult to separate. Another route starting from 2,6-dichloro-4-nitroaniline involves diazotization followed by deamination to produce 3,5-dichloronitrobenzene. prepchem.comquickcompany.ingoogle.com This intermediate would then require a separate reduction and re-nitration or a more complex amination step, making the pathway from 3,5-dichloroaniline more direct and efficient.

Interactive Data Table: Precursor and Intermediate Properties

| Compound Name | Role | Formula | Molar Mass ( g/mol ) | Key Properties |

| 3,5-Dichloroaniline | Precursor | C₆H₅Cl₂N | 162.01 | Colorless to light yellow solid; M.P. 51–53 °C; B.P. 260 °C. wikipedia.orgchembk.com |

| Acetic Anhydride | Reagent | C₄H₆O₃ | 102.09 | Colorless liquid; used for acylation (protection). |

| N-(3,5-dichlorophenyl)acetamide | Intermediate | C₈H₇Cl₂NO | 204.05 | Protected form of the precursor; synthesized via acylation. mdpi.com |

| Nitric Acid / Sulfuric Acid | Reagent | HNO₃ / H₂SO₄ | - | Mixed acid used as the nitrating agent. |

| N-(3,5-dichloro-4-nitrophenyl)acetamide | Intermediate | C₈H₆Cl₂N₂O₃ | 249.05 | Nitrated intermediate prior to deprotection. |

| This compound | Final Product | C₆H₄Cl₂N₂O₂ | 207.01 | Yellow solid; CAS 59992-52-8. chemicalbook.com |

Interactive Data Table: Summary of Reaction Steps and Conditions

| Step | Reaction Type | Reactants | Key Conditions | Product |

| 1. Protection | Acylation | 3,5-Dichloroaniline, Acetic Anhydride | Presence of a base catalyst (e.g., sodium acetate). mdpi.com | N-(3,5-dichlorophenyl)acetamide |

| 2. Nitration | Electrophilic Aromatic Substitution | N-(3,5-dichlorophenyl)acetamide, Mixed Acid (HNO₃/H₂SO₄) | Controlled low temperature to prevent side reactions. | N-(3,5-dichloro-4-nitrophenyl)acetamide |

| 3. Deprotection | Hydrolysis | N-(3,5-dichloro-4-nitrophenyl)acetamide | Acidic (e.g., HCl) or basic (e.g., NaOH) aqueous solution, heating. | This compound |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dichloro 4 Nitroaniline

Aromatic Substitution Reactions

Aromatic substitution reactions involve the replacement of an atom, typically hydrogen, on an aromatic ring. The feasibility and nature of these reactions on 3,5-Dichloro-4-nitroaniline are heavily influenced by the existing substituents, which can either activate or deactivate the ring towards electrophilic or nucleophilic attack.

Electrophilic Aromatic Substitution Mechanisms

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds, proceeding through the attack of an electrophile on the electron-rich benzene (B151609) ring. wikipedia.org The mechanism generally involves two steps: the formation of a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity. minia.edu.egmasterorganicchemistry.com

The reactivity and regioselectivity (the position of substitution) of EAS are governed by the electronic properties of the substituents already present on the ring. libretexts.org

Activating groups donate electron density to the ring, stabilizing the carbocation intermediate and increasing the reaction rate. These groups typically direct incoming electrophiles to the ortho and para positions. libretexts.org The amino group (-NH₂) is a strong activating group. pressbooks.pub

Deactivating groups withdraw electron density from the ring, destabilizing the carbocation intermediate and slowing the reaction rate. wikipedia.org Most deactivating groups direct incoming electrophiles to the meta position. libretexts.org The nitro (-NO₂) and chloro (-Cl) groups are deactivating. libretexts.orgpressbooks.pub

In this compound, the ring is highly substituted, leaving only the C2 and C6 positions available for substitution. The directing effects of the existing groups on these positions are as follows:

Amino group (-NH₂ at C1): As a strong activator, it directs ortho to itself, strongly favoring substitution at C2 and C6. pressbooks.pub

Chloro groups (-Cl at C3 and C5): As deactivators, they direct ortho and para. The positions para to each chlorine are occupied. They direct ortho to themselves, also favoring C2 and C6. pressbooks.pub

Nitro group (-NO₂ at C4): As a strong deactivator, it directs meta to itself, which also corresponds to positions C2 and C6. libretexts.org

While all substituents direct incoming electrophiles to the only available C2 and C6 positions, the cumulative effect of the three strongly electron-withdrawing groups (one nitro, two chloro) overwhelmingly deactivates the ring. This significantly diminishes the ring's nucleophilicity, making it highly resistant to attack by most electrophiles. wikipedia.orglibretexts.org Consequently, electrophilic aromatic substitution reactions on this compound are exceptionally difficult to achieve and are not commonly reported.

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Strongly Activating | Ortho, Para |

| -Cl | C3, C5 | Weakly Deactivating | Ortho, Para |

| -NO₂ | C4 | Strongly Deactivating | Meta |

Nucleophilic Aromatic Substitution on Halogenated and Nitro-Substituted Systems

In contrast to its inertness towards electrophiles, the electron-deficient nature of the this compound ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr). This reaction pathway is viable when an aromatic ring is substituted with potent electron-withdrawing groups and possesses a good leaving group, such as a halide. wikipedia.org

The SₙAr mechanism is typically a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. masterorganicchemistry.com

The presence of a strong electron-withdrawing group, such as a nitro group, positioned ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex and facilitating the reaction. wikipedia.orgmasterorganicchemistry.com In this compound, both chlorine atoms at C3 and C5 are located ortho to the powerful electron-withdrawing nitro group at C4. This configuration provides substantial activation for nucleophilic attack at these positions.

Studies on analogous compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride (B147460), demonstrate this high reactivity. The reaction of this substrate with various substituted anilines proceeds readily via an addition-elimination mechanism, confirmed by second-order kinetics. researchgate.netresearchgate.net The rate of these reactions is significantly influenced by the electronic nature of the attacking nucleophile, with electron-releasing groups on the nucleophile accelerating the reaction. researchgate.net This indicates a significant degree of C-N bond formation in the transition state. researchgate.net Given the structural similarities, this compound is expected to react readily with various nucleophiles (e.g., amines, alkoxides, thiolates) to displace one or both chlorine atoms.

| Aniline (B41778) Substituent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |

|---|---|---|

| p-OCH₃ | 30 | 1.58 x 10⁻¹ |

| p-CH₃ | 30 | 5.25 x 10⁻² |

| H | 30 | 1.55 x 10⁻² |

| p-Cl | 30 | 3.31 x 10⁻³ |

| m-Cl | 30 | 1.62 x 10⁻³ |

Reduction Pathways of the Nitro Group

The reduction of the nitro group is one of the most significant transformations of nitroaromatic compounds, providing a primary route to the corresponding anilines.

Formation of Amino Derivatives and Related Transformations

The nitro group of this compound can be reduced to an amino group, yielding 3,5-dichlorobenzene-1,4-diamine . A wide array of reagents and conditions can accomplish this transformation, though care must be taken to ensure chemoselectivity, particularly to avoid reductive dehalogenation (the removal of chlorine atoms). organic-chemistry.org

Catalytic hydrogenation is a common and efficient method. This involves reacting the substrate with hydrogen gas (H₂) in the presence of a metal catalyst. google.com However, for chlorinated nitroaromatics, the choice of catalyst and conditions is critical to minimize the undesired cleavage of C-Cl bonds. google.com Catalysts such as platinum on carbon (Pt/C) and Raney Cobalt have shown high performance in the selective hydrogenation of halogenated nitroaromatics. acs.org In some cases, dechlorination inhibitors, such as thiophene (B33073) or other sulfur-containing compounds, are added to the reaction mixture to deactivate catalyst sites responsible for dehalogenation. google.com

Besides catalytic hydrogenation, chemical reduction methods using metals in acidic or neutral media are also effective. The classic Béchamp reduction, using iron metal and hydrochloric acid, is a widely used industrial process for converting nitroarenes to anilines and is tolerant of many functional groups, including halogens. researchgate.net

| Method | Reagents | Typical Conditions | Notes on Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Pt-V/C, Raney Ni, Raney Co | Elevated pressure and temperature | Risk of dehalogenation; can be suppressed with inhibitors (e.g., thiophene). google.comacs.org |

| Metal/Acid Reduction | Fe/HCl; Sn/HCl; Zn/HCl | Reflux in aqueous acid | Generally good selectivity for preserving halogens. researchgate.net |

| Transfer Hydrogenation | Formic acid, Hydrazine (B178648) hydrate (B1144303) | Catalyst (e.g., Fe or Pd based), mild conditions | Often shows high chemoselectivity. organic-chemistry.org |

Mechanistic Studies of Nitro Group Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. While different reagents may involve distinct catalytic cycles, the transformation on the substrate generally follows a common pathway. orientjchem.org The accepted mechanism involves the stepwise reduction of the nitrogen atom. researchgate.net

Nitro to Nitroso: The nitro group (-NO₂) is first reduced to a nitroso group (-NO).

Nitroso to Hydroxylamine (B1172632): The nitroso group is further reduced to a hydroxylamine (-NHOH). This step is often rate-limiting. acs.org

Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the corresponding amine (-NH₂). nih.gov

During these transformations, condensation reactions can occur between the intermediates. For example, the nitroso intermediate can react with the hydroxylamine intermediate to form an azoxy compound, which can be further reduced through azo and hydrazo intermediates to the final amine product. acs.orgorientjchem.org However, in many catalytic systems, these condensation products are not significantly accumulated, and the reaction proceeds primarily through the "hydrogenation" or direct pathway. orientjchem.orgresearchgate.net

For halogenated nitroaromatics, a key mechanistic consideration is the competition between the reduction of the nitro group and the hydrodehalogenation of the C-Cl bond. The aniline product is more electron-rich than the starting nitro compound, which can make it more susceptible to dehalogenation on the catalyst surface. acs.org Therefore, achieving high selectivity requires reaction conditions that favor the rapid reduction of the hydroxylamine intermediate while minimizing the residence time of the halogenated aniline product on the catalyst surface. acs.org

Halogen Exchange Reactions and Regioselective Functionalization

Halogen exchange and other functionalization reactions at the C3 and C5 positions of this compound fall under the category of Nucleophilic Aromatic Substitution (SₙAr), as discussed in section 3.1.2. The high degree of activation provided by the ortho-nitro group makes the chlorine atoms effective leaving groups that can be displaced by a variety of nucleophiles.

A key aspect of these transformations is regioselectivity. In this compound, the two chlorine atoms at C3 and C5 are chemically equivalent due to the molecule's symmetry. Both are ortho to the nitro group and meta to the amino group. Consequently, they possess identical electronic environments and reactivity towards nucleophiles.

This equivalence makes regioselective mono-substitution challenging. When reacting this compound with one equivalent of a nucleophile, a statistical mixture of the mono-substituted product, di-substituted product, and unreacted starting material is likely to be obtained. Achieving a high yield of a mono-functionalized product would require careful control of reaction conditions, such as low temperatures and slow addition of the nucleophile. In most cases, using two or more equivalents of a strong nucleophile will lead to the di-substitution product, where both chlorine atoms are replaced. This is a common strategy in the synthesis of symmetrically substituted quinazolines and other heterocycles where a dihalogenated precursor is reacted with an excess of an amine or other nucleophile. nih.gov

Kinetic and Thermodynamic Aspects of Reactions

The reactivity of this compound is predominantly dictated by the electronic properties of its substituents on the aniline ring. The presence of two electron-withdrawing chlorine atoms and a strongly electron-withdrawing nitro group significantly influences the electron density of the aromatic ring and the nucleophilicity of the amino group. These features are central to understanding the kinetics and thermodynamics of its chemical transformations.

Reactions involving the amino group, such as diazotization, would be expected to have kinetic parameters sensitive to the electron-deficient nature of the aromatic ring. The electron-withdrawing groups decrease the basicity of the amino group, which would likely affect the rate-determining step of diazotization.

In the context of nucleophilic aromatic substitution, where a nucleophile might displace one of the chlorine atoms, the reaction kinetics would be expected to follow a second-order rate law, consistent with an addition-elimination mechanism. Studies on similar compounds, such as the reaction of 4-chloro-3,5-dinitrobenzotrifluoride with aniline derivatives, have shown such reactions to be second-order. epdf.pub The rate of such a reaction would be highly dependent on the nature of the nucleophile and the solvent.

The thermodynamic favorability of reactions involving this compound would be determined by the change in Gibbs free energy (ΔG), which incorporates both enthalpy (ΔH) and entropy (ΔS) changes. For a hypothetical nucleophilic substitution reaction, the enthalpy change would be influenced by the bond energies of the C-Cl bond being broken and the new carbon-nucleophile bond being formed. Given the stability of the aromatic system, any reaction that disrupts this aromaticity in the transition state would have a significant activation energy barrier.

Table 1: Postulated Kinetic Parameters for a Hypothetical Nucleophilic Aromatic Substitution Reaction of this compound

| Parameter | Expected Value/Observation | Rationale |

| Rate Law | Rate = k[this compound][Nucleophile] | Consistent with a bimolecular addition-elimination mechanism typical for nucleophilic aromatic substitution. |

| Activation Energy (Ea) | High | The aromatic ring's stability must be overcome to form the Meisenheimer complex intermediate. The strong electron-withdrawing groups would stabilize this intermediate, but breaking the C-Cl bond requires significant energy. |

| Rate Constant (k) | Dependent on nucleophile and solvent | A stronger nucleophile would lead to a larger rate constant. Polar aprotic solvents would be expected to accelerate the reaction by solvating the cation without strongly solvating the anion. |

Table 2: Estimated Thermodynamic Data for a Hypothetical Nucleophilic Aromatic Substitution Reaction of this compound

| Thermodynamic Parameter | Expected Sign/Magnitude | Rationale |

| Enthalpy of Reaction (ΔH) | Likely exothermic | The formation of a stronger bond between carbon and the nucleophile compared to the C-Cl bond would release energy. However, the exact value depends on the specific nucleophile. |

| Entropy of Reaction (ΔS) | Likely small or slightly negative | If two reactant molecules combine to form two product molecules (e.g., substitution product and a chloride ion), the change in the number of species in solution is minimal. |

| Gibbs Free Energy (ΔG) | Likely negative for a spontaneous reaction | A combination of an exothermic enthalpy change and a small entropy change would result in a spontaneous reaction. |

It is important to reiterate that the data presented in the tables are hypothetical and based on established principles of organic chemistry, as direct experimental values for this compound are not available in the reviewed literature. Further empirical research is necessary to determine the precise kinetic and thermodynamic parameters for the reactions of this compound.

Derivatization Strategies and Analog Synthesis of 3,5 Dichloro 4 Nitroaniline

Synthesis of Substituted Analogs with Modified Aromatic Rings

Modification of the aromatic ring of 3,5-dichloro-4-nitroaniline primarily involves the substitution of its chlorine atoms. However, due to the electron-withdrawing nature of the nitro and chloro groups, direct nucleophilic aromatic substitution (SNAr) on this specific isomer can be challenging. A more viable strategy often involves a synthetic sequence starting from a different precursor or modifying the existing functional groups to facilitate substitution.

One powerful method for introducing a variety of substituents onto an aromatic ring is the Sandmeyer reaction. This process, however, requires a primary aromatic amine as the starting material. Therefore, to modify the ring of this compound, the nitro group would first be reduced to an amino group, yielding 3,5-dichloro-1,4-diaminobenzene. This diamino intermediate can then undergo diazotization followed by treatment with copper(I) salts (e.g., CuCl, CuBr, CuCN) to replace one or both of the original chloro substituents. For example, a similar strategy was proposed for analogs of dinitro-sulfanilamides, where a diamino compound was treated with sodium nitrite (B80452) in hydrochloric acid, and the resulting bis-diazonium salt reacted with CuCl to yield a dichloro analog. nih.gov

Another approach involves the synthesis from alternative precursors. For instance, the nitration of 3,5-dichloroanisole (B44140) yields 3,5-dichloro-2,4,6-trinitroanisole, which can then be further manipulated. google.com While not a direct modification of this compound, this highlights how different substitution patterns can be achieved by selecting appropriate starting materials and reaction sequences, such as nitration followed by substitution. google.com

Table 1: Representative Strategies for Aromatic Ring Modification

| Precursor/Intermediate | Reagents | Reaction Type | Product | Reference |

|---|---|---|---|---|

| Diamino-dichloro-benzene (from reduction of title compound) | 1. NaNO₂, HCl 2. CuCl | Diazotization / Sandmeyer Reaction | Dichloro-chloro-nitrobenzene analog | nih.gov |

| 3,5-Dichloroanisole | HNO₃, H₂SO₄ | Electrophilic Aromatic Substitution (Nitration) | 3,5-Dichloro-2,4,6-trinitroanisole | google.com |

Functionalization at the Amino Nitrogen Center

The primary amino group of this compound is a key site for derivatization, allowing for the extension of the molecule's structure. Common functionalization reactions include acylation, alkylation, and the formation of heterocyclic rings.

Alkylation can be achieved by reacting the aniline (B41778) with alkyl halides or by epoxide ring-opening. A study on the related isomer, 2,5-dichloro-4-nitroaniline (B1582098), demonstrated the synthesis of 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol through a reaction with (2,3-epoxypropyl)benzene. unit.no This reaction creates a new ethanolamine (B43304) side chain attached to the nitrogen atom. unit.no

Acylation is another straightforward modification, typically involving the reaction of the amino group with acyl chlorides or anhydrides. This reaction can be used to introduce a variety of functional groups and is a common step in multi-step syntheses. For example, the acetylation of 2,5-dichloro-4-nitroaniline can be achieved using acetic anhydride (B1165640).

These functionalization reactions are crucial for building more complex molecules and are often used as a step towards creating bridged or polycyclic systems.

Table 2: Examples of Amino Group Functionalization

| Reactant | Reagents | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| 2,5-Dichloro-4-nitroaniline | (2,3-Epoxypropyl)benzene | Epoxide Ring-Opening (Alkylation) | Ethanolamine derivative | unit.no |

Design and Synthesis of Bridged and Polycyclic Derivatives

The synthesis of bridged and polycyclic structures from this compound introduces conformational rigidity and can lead to compounds with specific three-dimensional shapes, which is often desirable in drug design. These complex architectures can be constructed by leveraging the reactivity of the amino group and other functionalities on the aromatic ring.

A key example is the formation of an oxazolidine (B1195125) ring, a five-membered heterocycle containing both oxygen and nitrogen. Following the synthesis of an ethanolamine derivative from 2,5-dichloro-4-nitroaniline, a subsequent reaction with formaldehyde (B43269) leads to the cyclization and formation of a 5-benzyl-3-(2,5-dichloro-4-nitrophenyl)oxazolidine. unit.no This reaction creates a new heterocyclic ring fused to the original amino group, transforming the initial aniline into a more complex polycyclic structure. unit.no

The development of such synthetic routes is essential for exploring new chemical space and generating novel molecular frameworks from the this compound scaffold.

Table 3: Synthesis of a Polycyclic Derivative

| Starting Material | Reagents | Reaction Type | Product | Reference |

|---|

Nitro Group Modifications and Conversions

The nitro group is a highly versatile functional group that significantly influences the chemical reactivity of the this compound ring. Its modification, particularly through reduction, is a cornerstone of its derivatization chemistry. mdpi-res.comsci-hub.se

The most common and synthetically useful conversion of the nitro group is its reduction to a primary amine (-NH₂). This transformation fundamentally changes the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. This reduction can be accomplished using various methods, including catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or using reducing metals in acidic media (e.g., iron powder in hydrochloric acid). The resulting diamino derivative is a key intermediate for further synthesis, including the Sandmeyer reactions discussed previously. nih.gov

The reduction of the nitro group is a critical step that unlocks numerous synthetic pathways, allowing the this compound core to be converted into a wide range of other substituted aromatic compounds. mdpi-res.com

Table 4: Common Nitro Group Reduction Methods

| Substrate | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Dichloronitroaniline isomer | Hydrogen gas, Palladium catalyst | Dichloro-diaminobenzene | |

| Dinitro-sulfanilamide | H₂, 10% Pd-C | Diamino-sulfanilamide | nih.gov |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Organic Molecule Synthesis

Currently, there is a lack of specific documented instances in peer-reviewed literature where 3,5-Dichloro-4-nitroaniline serves as a key intermediate in the synthesis of complex organic molecules. Chemical suppliers list it as a building block for organic synthesis, but specific reaction pathways and target molecules are not detailed. The reactivity of the amino and nitro groups, along with the chloro substituents on the aromatic ring, suggests potential for various transformations, but explicit examples remain un-published.

Precursor in Dyestuff and Pigment Synthesis

The general synthesis of azo dyes frequently employs aromatic amines like nitroanilines through a process of diazotization followed by coupling with an electron-rich substrate. Azo dyes, characterized by the -N=N- functional group, constitute a major class of synthetic colorants. While various isomers such as 4-nitroaniline (B120555) and 2,6-dichloro-4-nitroaniline (B1670479) are well-documented precursors for commercial dyes, specific examples of azo dyes or pigments synthesized directly from this compound are not readily found in patents or scientific journals. Its structural properties suggest it could function as a diazo component, but its practical application in this area is not established.

Utilization in Polymer Chemistry and Functional Material Development

Information regarding the use of this compound in polymer chemistry is sparse. Some chemical suppliers categorize it under "Polymer Science Material Building Blocks," which implies potential as a monomer or an additive in the creation of functional materials. However, there is no available research detailing its use in polymerization reactions or in the development of specific polymers or functional materials with defined properties.

Application in Agrochemical and Pharmaceutical Intermediate Synthesis

This area shows the most potential for application, though the evidence is largely indirect and pertains to a closely related derivative, 3,5-dichloroaniline (B42879).

Agrochemical Intermediates: The compound 3,5-dichloroaniline (3,5-DCA) is a known and crucial intermediate in the production of several dicarboximide fungicides, most notably vinclozolin and iprodione. These fungicides are widely used in agriculture. 3,5-dichloroaniline itself is typically produced through the hydrogenation of 3,5-dichloronitrobenzene. It is plausible that this compound could serve as a precursor to 3,5-dichloroaniline, although direct, documented synthetic routes establishing this specific transformation are not prominent. Patents related to the synthesis of 3,5-dichloroaniline often describe pathways starting from other isomers, such as 2,6-dichloro-4-nitroaniline.

Pharmaceutical Intermediates: Several chemical suppliers state that this compound can be used as a modulator of nuclear hormone receptor function. chemicalbook.com This suggests a potential application in the development of pharmaceuticals, as nuclear receptors are key targets for drugs treating a range of diseases, including cancers and metabolic disorders. However, specific research papers or patents that substantiate this claim by detailing the synthesis of active pharmaceutical ingredients (APIs) from this compound are not available in the public domain.

Environmental Fate, Biotransformation, and Abiotic Degradation Pathways

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a potential environmental fate for 3,5-dichloro-4-nitroaniline. The presence of chromophores in its structure allows it to absorb light at wavelengths greater than 290 nm, making it susceptible to photolysis. nih.gov

In aquatic systems, the photodecomposition of related dichloronitroaniline compounds has been studied. For instance, 1-((2,5-dichloro-4-nitrophenyl)amino)-3-phenylpropan-2-ol, a derivative, was found to fully decompose after approximately 24 hours of photolysis. unit.no The photodecomposition of another analogue, 1-((4-nitrophenyl)amino)-3-phenylpropan-2-ol, was observed to be pH-dependent, with 100% degradation at pH 11 and 13. unit.no This process can lead to the formation of various byproducts. For example, the photolysis of a similar compound, 2-chloro-4-nitroaniline (B86195) (2-C-4-NA), is a known degradation pathway. nih.govplos.org

In the atmosphere, 3,5-dichloroaniline (B42879), a related compound, is expected to exist primarily as a vapor. echemi.com It is degraded by reacting with photochemically-produced hydroxyl radicals. echemi.com While specific data for this compound is limited, the behavior of analogous compounds suggests that atmospheric photolysis is a relevant degradation pathway.

Microbial Degradation and Biotransformation Processes in Environmental Systems

Microbial activity plays a significant role in the transformation and degradation of this compound in the environment. Both aerobic and anaerobic processes have been shown to break down this and structurally similar compounds.

The microbial breakdown of chlorinated nitroanilines leads to a variety of intermediate compounds. For instance, the aerobic degradation of 2-chloro-4-nitroaniline (2-C-4-NA) by Rhodococcus sp. strain MB-P1 was found to produce 4-amino-3-chlorophenol (B108459) (4-A-3-CP) and subsequently 6-chlorohydroxyquinol (6-CHQ). nih.gov In the case of 2,6-dichloro-4-nitroaniline (B1670479) (dicloran), microbial degradation in soil primarily involves the reduction to 4-amino-2,6-dichloroaniline. agropages.com

Under anaerobic conditions, the degradation of 2-chloro-4-nitroaniline by Geobacter sp. KT7 resulted in the formation of 1,4-diaminobenzene and 2-chloro-1,4-diaminobenzene (B1197945) as intermediates. sci-hub.se The degradation of 3,4-dichloroaniline (B118046) has been shown to produce metabolites such as 3,4-dichloroacetanilide and 3,3′,4,4′-tetrachloroazobenzene. researchgate.net Bacillus megaterium IMT21 degrades 3,5-dichloroaniline via the formation of dichloroacetanilides. nih.gov

A summary of key microbial metabolites identified from the degradation of related compounds is presented below:

| Original Compound | Microorganism/Condition | Key Metabolite(s) |

| 2-Chloro-4-nitroaniline | Rhodococcus sp. MB-P1 (aerobic) | 4-Amino-3-chlorophenol, 6-Chlorohydroxyquinol nih.gov |

| 2,6-Dichloro-4-nitroaniline | Soil microbes | 4-Amino-2,6-dichloroaniline agropages.com |

| 2-Chloro-4-nitroaniline | Geobacter sp. KT7 (anaerobic) | 1,4-Diaminobenzene, 2-Chloro-1,4-diaminobenzene sci-hub.se |

| 3,4-Dichloroaniline | Sediment-water system | 3,4-Dichloroacetanilide, 3,3′,4,4′-Tetrachloroazobenzene researchgate.net |

| 3,5-Dichloroaniline | Bacillus megaterium IMT21 (aerobic) | Dichloroacetanilides nih.gov |

The microbial degradation of this compound and its analogs is driven by specific enzymatic activities that lead to the removal of chlorine (dehalogenation) and nitro groups (denitration).

In the aerobic degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, the initial step is catalyzed by a flavin-dependent monooxygenase. nih.gov This enzyme facilitates the removal of the nitro group. nih.gov The subsequent removal of the amino group is believed to be carried out by an aniline (B41778) dioxygenase. nih.gov Such enzymatic reactions, involving monooxygenases and dioxygenases, are common in the aerobic breakdown of nitroaromatic and chlorinated aromatic compounds. nih.govresearchgate.net

Reductive dehalogenation is a key process under anaerobic conditions. researchgate.net For example, the anaerobic degradation of 2-chloro-4-nitroaniline is linked to the reduction of Fe(III), indicating its role as an electron acceptor in the process. sci-hub.se The degradation of various chloroanilines often proceeds through the formation of corresponding chlorocatechols, which are then further broken down. nih.gov

Adsorption, Desorption, and Leaching Dynamics in Soil and Sediments

The movement and availability of this compound in the environment are heavily influenced by its interaction with soil and sediment particles.

For the related compound 3,5-dichloroaniline, the soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be 309, suggesting moderate mobility in soil. echemi.comnih.gov This compound can undergo covalent bonding with humic materials in the soil, which can lead to its tight adsorption and reduce its potential for leaching. echemi.comnih.gov This binding process often occurs in two stages: a rapid, reversible phase followed by a slower, less reversible reaction. echemi.com

Similarly, 2,6-dichloro-4-nitroaniline (dicloran) exhibits a high tendency to bind to soil. regulations.gov Its Koc value has been measured at 760, indicating low mobility. agropages.com In aquatic environments, these compounds are expected to adsorb to suspended solids and sediment. echemi.com This strong adsorption to soil and sediment particles can limit their transport through the soil profile and into groundwater.

Volatilization and Atmospheric Transport Considerations

Volatilization, the process of a substance evaporating into the atmosphere, can be a factor in the environmental distribution of this compound and related compounds.

The potential for volatilization is often estimated using Henry's Law constant. For 2-chloro-4-nitroaniline, the Henry's Law constant is 9.5 x 10⁻⁹ atm-cu m/mole, which suggests that volatilization from water and soil surfaces is not a significant fate process for this compound. nih.govplos.org In contrast, the estimated Henry's Law constant for 3,5-dichloroaniline is 1.58 x 10⁻⁶ atm-cu m/mole, indicating that volatilization from water surfaces is expected. echemi.com

Once in the atmosphere, these compounds can be transported over distances. For 3,5-dichloroaniline, with an estimated vapor pressure of 8.51 x 10⁻³ mm Hg at 25°C, it is expected to exist solely as a vapor in the ambient atmosphere, where it can be degraded by photochemical reactions. echemi.com

Environmental Persistence and Partitioning Behavior Studies

Some chlorinated anilines are known for their persistence. For example, 2-chloro-4-nitroaniline has been classified as a "blacklist substance" due to its poor biodegradability. sci-hub.se However, studies have shown that microbial adaptation can lead to significant degradation. In one study, a high rate of mineralization of 3,4-dichloroaniline was observed in a sediment that had been exposed to the herbicide propanil (B472794) for decades, suggesting that the microbial community had adapted to break down this compound. researchgate.net The half-life of 2,6-dichloro-4-nitroaniline (dicloran) in soil can range from 39 to 78 days. agropages.com

The partitioning behavior of a chemical describes how it distributes itself between different environmental compartments like water, soil, and air. The octanol-water partition coefficient (log Kow) is a measure of a chemical's hydrophobicity and its tendency to accumulate in fatty tissues. For 3,5-dichloroaniline, the log Kow is 2.90, and the estimated bioconcentration factor (BCF) is 94. echemi.comnih.gov This suggests a moderate potential for bioconcentration in aquatic organisms. echemi.comnih.gov

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation and Monitoring

Spectroscopic techniques are indispensable for probing the molecular structure of 3,5-Dichloro-4-nitroaniline and for its quantitative determination. Methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of this compound, the aromatic protons are expected to appear as a singlet due to their chemical equivalence. The exact chemical shift is influenced by the electron-withdrawing effects of the nitro group and the two chlorine atoms. The amino (-NH₂) protons will also produce a signal, the chemical shift of which can be dependent on the solvent and concentration.

The ¹³C NMR spectrum will show distinct signals for each of the carbon atoms in the benzene (B151609) ring. The carbon atom attached to the nitro group (C4) and the carbon atom attached to the amino group (C1) will have characteristic chemical shifts. The two equivalent carbons bearing the chlorine atoms (C3 and C5) and the two equivalent carbons adjacent to the amino group (C2 and C6) will also produce distinct signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H2, H6 | Singlet, ~7.5-8.0 | ~120-125 |

| NH₂ | Broad singlet, ~4.0-6.0 | - |

| C1 | - | ~145-150 |

| C2, C6 | - | ~120-125 |

| C3, C5 | - | ~130-135 |

| C4 | - | ~135-140 |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for the separation and identification of the compound in complex mixtures, as well as for trace analysis.

The electron ionization (EI) mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two chlorine atoms, this peak will be accompanied by characteristic isotopic peaks (M+2 and M+4) in a specific ratio, which aids in its identification. Fragmentation of the molecular ion will produce a series of daughter ions, providing further structural information. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of other fragments.

GC-MS is particularly useful for the analysis of volatile derivatives of this compound and its metabolites. For instance, in environmental or biological samples, metabolic processes can lead to the formation of related compounds. GC-MS allows for the separation of these metabolites and their identification based on their mass spectra.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₄Cl₂N₂O₂ |

| Molecular Weight | 207.01 g/mol |

| Expected Molecular Ion (M⁺) | m/z 206, 208, 210 (isotopic pattern) |

| Key Fragmentation Ions | Loss of NO₂, loss of Cl, etc. |

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum will show characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. The N-H stretching vibrations of the primary amine group will appear as two bands in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group will give rise to strong absorptions around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-Cl stretching vibrations will be observed in the fingerprint region, typically below 800 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region, arising from π → π* transitions of the aromatic ring and n → π* transitions associated with the nitro and amino groups. The position of the maximum absorption (λmax) can be influenced by the solvent polarity. researchgate.net In polar solvents, a red shift (bathochromic shift) is often observed due to the stabilization of the excited state. sciencepublishinggroup.comchemrxiv.org

Table 3: Characteristic IR Absorption Bands and UV-Vis Data for this compound

| Technique | Vibrational/Electronic Transition | Expected Wavenumber (cm⁻¹)/Wavelength (nm) |

| IR | N-H stretching (asymmetric & symmetric) | 3300 - 3500 |

| C-H stretching (aromatic) | 3000 - 3100 | |

| N-O stretching (asymmetric) | 1500 - 1560 | |

| N-O stretching (symmetric) | 1300 - 1370 | |

| C-N stretching | 1200 - 1350 | |

| C-Cl stretching | < 800 | |

| UV-Vis | π → π* transitions | ~250 - 350 nm |

| n → π* transitions | ~350 - 450 nm |

Chromatographic Separation Techniques

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of this compound. thermofisher.com Method development involves the optimization of several parameters to achieve good separation, resolution, and sensitivity.

A typical HPLC system for the analysis of this compound would consist of a C18 reversed-phase column, a mobile phase of methanol (B129727) or acetonitrile (B52724) and water, and a UV detector. The choice of mobile phase composition and gradient elution program is critical for achieving the desired separation. The detector wavelength is usually set at the λmax of the compound to ensure maximum sensitivity. For trace analysis, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide enhanced selectivity and sensitivity. mdpi.comnih.gov

Table 4: Typical HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Detector | UV at λmax (e.g., ~380 nm) or Mass Spectrometer |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like this compound. epa.gov For compounds with lower volatility, derivatization may be necessary to improve their chromatographic properties. The choice of the stationary phase of the capillary column is crucial for achieving good separation. A non-polar or medium-polar column is often used for the analysis of chlorinated and nitrated aromatic compounds.

A flame ionization detector (FID) can be used for quantification, while an electron capture detector (ECD) offers higher sensitivity for halogenated compounds. For unambiguous identification, coupling the GC to a mass spectrometer (GC-MS) is the preferred method. researchgate.netnih.gov

Table 5: Typical GC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Capillary column (e.g., DB-5, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | 250 °C |

| Oven Temperature Program | e.g., Initial temp 100 °C, ramp to 280 °C |

| Detector | FID, ECD, or Mass Spectrometer |

| Detector Temperature | 300 °C |

Electrochemical and Sensor-Based Detection Approaches

The development of electrochemical sensors often relies on the electroactive nature of the target analyte. For nitroaromatic compounds, the nitro group is typically reducible, forming the basis for detection via techniques like voltammetry. A hypothetical electrochemical sensor for this compound would likely involve the electrochemical reduction of the nitro group at a modified electrode surface. The choice of electrode modifier would be crucial for enhancing sensitivity and selectivity, potentially utilizing nanomaterials or molecularly imprinted polymers.

Similarly, sensor-based detection methods, such as those employing optical or piezoelectric principles, would require a recognition element that selectively interacts with this compound. To date, specific sensor architectures designed for this purpose have not been described in the literature.

Sample Preparation and Matrix Effects in Environmental and Synthetic Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound, particularly in complex environmental and synthetic matrices. The primary goals of sample preparation are to isolate the target analyte from interfering components, concentrate it to a detectable level, and present it in a solvent compatible with the analytical instrument.

Commonly employed techniques for the extraction of similar analytes from solid and liquid matrices include:

Solid-Phase Extraction (SPE): This technique involves passing a liquid sample through a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. The choice of sorbent is critical and would depend on the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE): This method partitions the analyte between two immiscible liquid phases. It is a classic technique but can be solvent and labor-intensive.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that combines extraction and cleanup steps, widely used for pesticide residue analysis in food and environmental samples.

Matrix effects pose a significant challenge in the analysis of trace contaminants. These effects arise from the co-extracted components of the sample matrix that can either suppress or enhance the analytical signal, leading to inaccurate quantification. In the context of this compound analysis, matrix effects would be highly dependent on the sample type (e.g., soil, water, industrial effluent).

To compensate for matrix effects, several strategies can be employed:

Matrix-Matched Calibration: Calibration standards are prepared in an extract of a blank matrix that is similar to the samples being analyzed.

Isotope Dilution Mass Spectrometry (IDMS): A stable isotope-labeled analog of the analyte is added to the sample at the beginning of the sample preparation process. This internal standard experiences the same matrix effects as the native analyte, allowing for accurate correction.

Advanced Cleanup Techniques: More rigorous cleanup of the sample extract using techniques like gel permeation chromatography (GPC) or the use of specific SPE sorbents can help to remove interfering matrix components.

Computational Chemistry and Theoretical Studies of 3,5 Dichloro 4 Nitroaniline

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the ground-state properties of molecules, such as optimized geometry, bond lengths, and bond angles. For many substituted nitroanilines, DFT calculations, often using functionals like B3LYP with various basis sets, have provided valuable insights into their molecular architecture. However, specific published data from DFT calculations for 3,5-Dichloro-4-nitroaniline, which would provide precise bond lengths, angles, and dipole moments, could not be located.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as their energy gap, are key descriptors. For many organic molecules, these values have been extensively calculated to understand their electronic behavior. A search of the scientific literature did not yield specific HOMO-LUMO energy values or orbital distribution maps for this compound.

Spectroscopic Property Predictions (e.g., Vibrational Frequencies, Chemical Shifts)

Theoretical calculations are often employed to predict spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. The calculation of vibrational frequencies (infrared and Raman spectra) and chemical shifts (NMR spectra) for various nitroaniline derivatives has been a subject of numerous studies. These theoretical predictions aid in the assignment of experimental spectra. Unfortunately, specific computational studies predicting the vibrational frequencies and chemical shifts for this compound are not available in the current body of scientific literature.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, offering insights into intermolecular interactions, solvation effects, and conformational changes over time. While MD simulations have been applied to understand the behavior of various organic molecules in different environments, there is a lack of published research detailing molecular dynamics studies specifically focused on this compound and its interactions.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling of reaction pathways is essential for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. Such studies have been instrumental in understanding the reactivity of nitroaromatic compounds in various chemical transformations. However, the literature lacks specific theoretical investigations into the reaction pathways and transition state analyses involving this compound.

Emerging Research Frontiers and Interdisciplinary Perspectives

Development of Novel Synthetic Approaches and Catalyst Design

The synthesis of chlorinated nitroanilines is a cornerstone of industrial organic chemistry, providing key intermediates for pharmaceuticals, dyes, and agrochemicals. google.com While specific novel synthetic routes for 3,5-Dichloro-4-nitroaniline are not extensively documented in publicly available research, insights can be drawn from the synthesis of its isomers and related compounds, such as 3,5-dichloroaniline (B42879).

Traditional methods for producing dichlorinated anilines often involve multi-step processes that may include chlorination, nitration, and reduction reactions. For instance, the preparation of 2,6-dichloro-4-nitroaniline (B1670479), an important intermediate for 3,5-dichloroaniline, can be achieved through the chlorination of 4-nitroaniline (B120555) using a chlorine bleaching liquor in an acidic aqueous medium. google.com This process involves careful temperature control to manage the formation of intermediates. google.com

The development of novel catalysts is a key area of research to improve the efficiency and selectivity of these reactions. For the reduction of nitroaromatic compounds, which is a common step in aniline (B41778) synthesis, various catalytic systems are being explored. For example, copper ferrite (CuFe2O4) nanoparticles have been demonstrated as effective heterogeneous catalysts for the reduction of 4-nitroaniline and 2-nitroaniline in the presence of sodium borohydride. nih.gov Molybdenum nitride (γ-Mo2N) has also been investigated for the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline, showing high selectivity. acs.org These catalytic advancements in related syntheses suggest potential avenues for developing more efficient and selective methods for producing this compound.

Table 1: Comparison of Synthetic Methods for Related Dichloroaniline Compounds

| Starting Material | Key Reagents/Catalysts | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 4-nitroaniline | Chlorine bleaching liquor, HCl or HNO3 | 2,6-dichloro-4-nitroaniline | 90% | google.com |

| 2,4-dichloroaniline | Bromine, Sodium Nitrite (B80452), Ethanol, Ammonia (B1221849), Cuprous oxide | 3,5-dichloroaniline | 92-95% | google.com |

| 2,3,5,6-tetrachloroaniline | HCl, H2SO4, Palladium/active charcoal catalyst | 3,5-dichloroaniline | 89% | prepchem.com |

Advanced Applications in Smart Materials and Responsive Systems

Currently, there is a lack of specific research detailing the application of this compound in the development of smart materials or responsive systems. However, the broader class of nitroaniline compounds has been investigated for such applications. For instance, metal-organic frameworks (MOFs) have been designed for the sensitive and selective detection of nitroaniline isomers. acs.org A luminescent cadmium-samarium nanocluster has also been developed for the triple-emissive detection of 2,6-dichloro-4-nitroaniline, which is a common pesticide. rsc.org These examples highlight the potential for molecules with similar functional groups to be incorporated into sensor technologies. The specific electronic and structural properties of this compound would need to be investigated to determine its suitability for such advanced applications.

Biotechnological Applications for Bioremediation and Biocatalysis

The bioremediation of nitroaromatic compounds is an area of significant environmental research due to their potential toxicity and persistence in the environment. nih.gov While there is no specific research on the bioremediation of this compound, studies on related isomers provide insights into possible degradation pathways. For example, the aerobic biodegradation of 2-chloro-4-nitroaniline (B86195) by a Rhodococcus sp. strain has been reported. plos.orgnih.govresearchgate.net The degradation pathway involves a flavin-dependent monooxygenase that removes the nitro group. plos.orgnih.govresearchgate.net Research has also been conducted on the high-rate biodegradation of 3- and 4-nitroaniline by mixed bacteria from municipal wastewater biosludge. researchgate.net

In the realm of biocatalysis, enzymes are being explored for their potential in nitration reactions, which could offer a more environmentally friendly alternative to traditional chemical methods. acs.org While not specific to this compound, the development of biocatalytic strategies for the synthesis of nitro compounds is a growing field.

Integration with Green Chemistry and Sustainable Development Goals in Chemical Manufacturing

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. jetir.orgnih.gov The integration of these principles into the manufacturing of compounds like this compound is crucial for sustainable development.

One key aspect of green chemistry is the development of cleaner production processes. A patent for the production of 3,5-dichloronitrobenzene, a potential precursor to 3,5-dichloroaniline, describes a process with high yield, no pollution, and low cost, positioning it as a green production process. google.com This process involves recycling of sulfuric acid and desalted water, minimizing waste. google.com

The twelve principles of green chemistry provide a framework for sustainable chemical manufacturing. nih.gov These include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and designing for energy efficiency. nih.gov For the synthesis of nitroanilines, this could involve the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and designing processes that operate at lower temperatures and pressures. jetir.orgnih.gov Companies like Aarti Industries Limited are actively researching green chemistry routes for their existing and proposed products, which include various dichlorinated anilines. environmentclearance.nic.in The adoption of such principles in the production of this compound would contribute to achieving sustainable development goals by minimizing the environmental impact of chemical manufacturing.

Q & A

Q. What are the primary synthetic routes for 3,5-Dichloro-4-nitroaniline, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves sequential nitration and chlorination of aniline derivatives. For example:

Nitration : Introduce a nitro group to 3,5-dichloroaniline using a mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration .

Chlorination : Further halogenation may be achieved via electrophilic substitution using Cl₂ gas or sulfuryl chloride (SO₂Cl₂) in a polar solvent (e.g., acetic acid) under controlled temperature (40–60°C) .

- Critical Conditions :

- Maintain stoichiometric control to avoid poly-substitution.

- Monitor reaction progress via TLC or HPLC to isolate intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be prioritized?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Absence of aromatic protons (due to Cl and NO₂ substituents) confirms substitution pattern.

- ¹³C NMR : Peaks at ~145–155 ppm indicate nitro groups, while Cl substituents appear downfield (~125–135 ppm) .

- IR Spectroscopy :

- Strong absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1340 cm⁻¹ (symmetric NO₂ stretch) confirm nitro functionality .

- Mass Spectrometry :

- Molecular ion peak at m/z 207.01 (C₆H₄Cl₂N₂O₂) validates molecular weight .

Advanced Research Questions

Q. How do substituent positions (Cl, NO₂) influence the electronic structure and reactivity of this compound?

- Methodological Answer :

- Electronic Effects :

- The meta -chloro groups (3,5-positions) create electron-withdrawing effects, deactivating the ring and directing electrophiles to the para -nitro position.

- The para -nitro group stabilizes negative charge in intermediates, influencing reaction pathways (e.g., nucleophilic aromatic substitution) .

- Reactivity Studies :

- Computational modeling (DFT) can predict charge distribution. Experimental validation via Hammett constants (σ⁺) correlates substituent effects with reaction rates .

Q. What challenges arise in interpreting X-ray crystallography and NQR data for this compound, particularly regarding molecular conformation?

- Methodological Answer :

- Structural Analysis :